molecular formula C17H13ClN2O2S B2460624 6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1226437-81-5

6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No. B2460624
CAS RN: 1226437-81-5
M. Wt: 344.81
InChI Key: APCYJJGSASJZJK-UHFFFAOYSA-N
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Description

“6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” is a complex organic compound. It belongs to the class of compounds known as thiazines . Thiazines are a group of organic compounds that contain a ring structure made up of four carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of such compounds often involves the formation of the thiazine ring, which can be achieved through several methods . One common method is the condensation of an amine with a carbonyl compound followed by cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the chlorine atom, the nitrile group (-CN), and the two methyl groups on the phenyl ring would also be notable features of this molecule.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For instance, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the nitrile group could undergo hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar nitrile group and the polarizable chlorine atom might enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing derivatives of 6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide and similar compounds, exploring their chemical reactivity and potential for generating novel molecular structures. For example, a study presented an efficient method for the generation of sulfene derivatives through cycloaddition reactions, highlighting the compound's utility in synthesizing complex molecular frameworks (Prajapati et al., 1993). Additionally, research on the catalytic applications of related compounds has shown their effectiveness in facilitating the synthesis of diverse organic molecules under environmentally benign conditions (Khazaei et al., 2016).

Antimicrobial Evaluation

Studies have explored the antimicrobial potential of derivatives, indicating their effectiveness against various microbial strains. For instance, research on the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines derived from similar compounds demonstrated promising antimicrobial activity, providing a foundation for further exploration of these compounds in antimicrobial drug development (Abdelghani et al., 2017).

Biological Activity and Molecular Docking

Some derivatives have been synthesized and evaluated for their biological activities, including antitumor and antimicrobial properties. Molecular docking studies have been employed to understand the interaction between these compounds and biological targets, aiding in the design of molecules with enhanced activity (Fahim & Shalaby, 2019). This research underscores the potential of this compound derivatives in the development of new therapeutic agents.

Green Chemistry Applications

The compound's derivatives have also been highlighted in the context of green chemistry, with studies showcasing their role in facilitating solvent-free, microwave-assisted organic reactions. This approach emphasizes the importance of environmentally friendly chemical practices and the compound's versatility in organic synthesis (Balwe et al., 2016).

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity if it’s intended for use as a drug .

properties

IUPAC Name

6-chloro-4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-11-4-3-5-15(12(11)2)20-10-14(9-19)23(21,22)17-7-6-13(18)8-16(17)20/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCYJJGSASJZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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